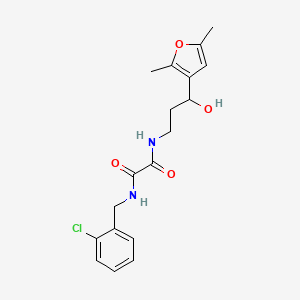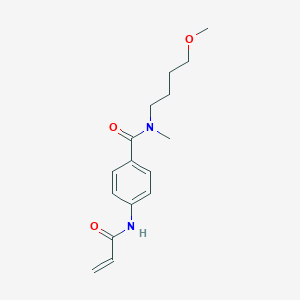
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, also known as MBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is its potential use as a fluorescent probe for detecting cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. However, one of the limitations of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide. One area of research is in the development of new cancer treatments based on N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide could be further studied for its potential use as a fluorescent probe for detecting cancer cells. Further research could also be done to better understand the mechanism of action of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide and its potential use in other scientific fields, such as anti-inflammatory and antioxidant therapies.
Conclusion:
In conclusion, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to learn about N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, it has shown promise as a potential treatment for cancer and as a fluorescent probe for detecting cancer cells. Further research is needed to fully understand the potential of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide and its future directions in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material for this synthesis is 4-aminobenzamide, which is reacted with butyl bromide and potassium carbonate to form N-butyl-4-aminobenzamide. This intermediate is then reacted with methyl iodide to form N-butyl-N-methyl-4-aminobenzamide. Next, this intermediate is reacted with acryloyl chloride to form N-(4-Butyl-N-methyl-4-aminobenzoyl)acrylamide, which is then reacted with methoxypropene to form N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide.
Applications De Recherche Scientifique
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been studied for its potential use as a fluorescent probe for detecting cancer cells.
Propriétés
IUPAC Name |
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)18(2)11-5-6-12-21-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMTJFHFWFEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

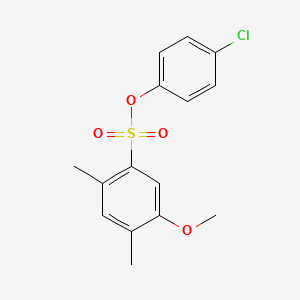
![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
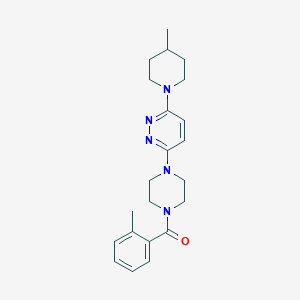
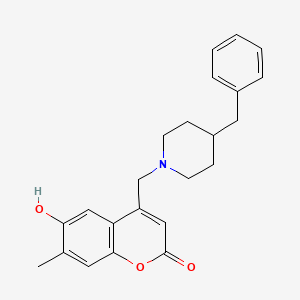
![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)
